molecular formula C20H21N3O3S B11377561 4-butoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

4-butoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11377561
M. Wt: 383.5 g/mol
InChI Key: ISRGRFQZJRFWNN-UHFFFAOYSA-N
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Description

4-butoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group, a methoxyphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with thiosemicarbazides under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Benzamide Structure: The final step involves the reaction of the intermediate with butoxybenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The benzamide and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-butoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(3-methoxyphenyl)benzamide
  • 4-butoxy-N-(3-chloro-4-methoxyphenyl)benzamide

Uniqueness

4-butoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other benzamide derivatives that lack this ring structure.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

4-butoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C20H21N3O3S/c1-3-4-13-26-17-11-7-15(8-12-17)19(24)22-20-21-18(23-27-20)14-5-9-16(25-2)10-6-14/h5-12H,3-4,13H2,1-2H3,(H,21,22,23,24)

InChI Key

ISRGRFQZJRFWNN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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